Receptor Binding Affinity: Castasterone vs. Brassinolide at BRI1
Molecular dynamics simulations comparing the binding mechanisms of brassinolide (BLD) and castasterone (CAT) to the plant receptor BRI1 reveal a quantifiable difference in binding affinity. The study attributes CAT's lower affinity to its inability to form a key hydrogen bond with a tyrosine residue in the receptor's island domain, which BLD can form [1]. Additionally, a conserved nonproductive binding state was found to be more stable for CAT, further contributing to its reduced efficacy [1].
| Evidence Dimension | Molecular mechanism of binding affinity to the BRI1 receptor |
|---|---|
| Target Compound Data | Inability to form hydrogen-bonding interactions with a specific tyrosine residue in the island domain of BRI1 |
| Comparator Or Baseline | Brassinolide (BLD) forms the key hydrogen bond |
| Quantified Difference | Qualitative molecular mechanism explaining lower binding affinity |
| Conditions | In silico molecular dynamics (MD) simulations |
Why This Matters
This molecular-level understanding of differential receptor engagement is crucial for researchers designing novel BR agonists or studying signal transduction specificity, justifying the need for castasterone over brassinolide as a probe for specific ligand-receptor interactions.
- [1] Aldukhi, F., Deb, A., Zhao, C., Moffett, A. S., & Shukla, D. (2020). Molecular Mechanism of Brassinosteroid Perception by the Plant Growth Receptor BRI1. The Journal of Physical Chemistry B, 124(2), 355-365. View Source
